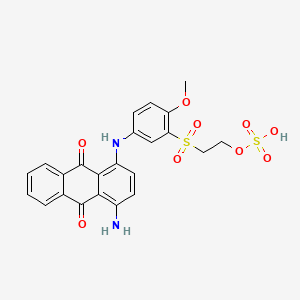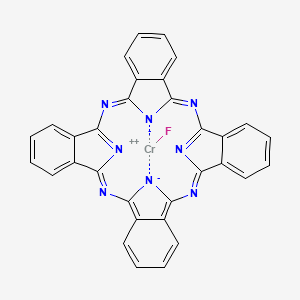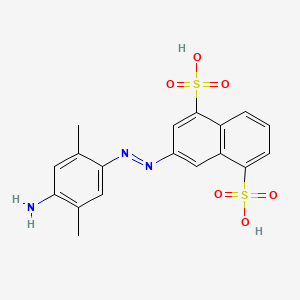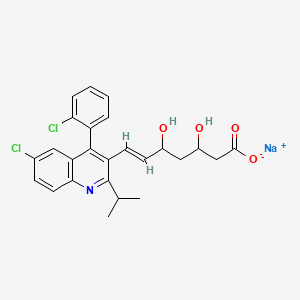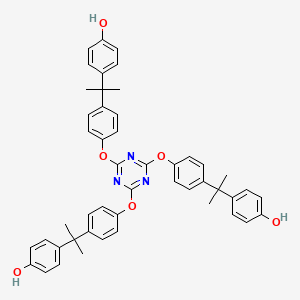
p,p',p''-(1,3,5-Triazine-2,4,6-triyltris(oxy-4,1-phenyleneisopropylidene))trisphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
p,p’,p’'-(1,3,5-Triazine-2,4,6-triyltris(oxy-4,1-phenyleneisopropylidene))trisphenol: is a complex organic compound characterized by its triazine core and multiple phenolic groups. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of p,p’,p’'-(1,3,5-Triazine-2,4,6-triyltris(oxy-4,1-phenyleneisopropylidene))trisphenol typically involves the reaction of triazine derivatives with phenolic compounds under controlled conditions. The process often requires the use of catalysts and specific solvents to facilitate the reaction and achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions to ensure consistency and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The phenolic groups in the compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: The triazine core can be reduced under specific conditions, altering its electronic properties.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced triazine derivatives.
Substitution: Halogenated or alkylated phenolic compounds.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of advanced materials, including polymers and coordination complexes.
Biology: In biological research, it serves as a model compound for studying enzyme interactions and metabolic pathways involving phenolic compounds.
Industry: Used in the production of high-performance materials, including resins and coatings, due to its stability and reactivity.
Mecanismo De Acción
The compound exerts its effects through interactions with various molecular targets, including enzymes and receptors. The phenolic groups can form hydrogen bonds and participate in electron transfer reactions, while the triazine core can interact with metal ions and other coordination partners. These interactions can modulate biological pathways and chemical processes, making the compound versatile in its applications.
Comparación Con Compuestos Similares
- 4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline
- 2,4,6-Tris(4-formylphenoxy)-1,3,5-triazine
- 4,4’,4’'-s-Triazine-2,4,6-triyl-tribenzoic acid
Uniqueness: p,p’,p’'-(1,3,5-Triazine-2,4,6-triyltris(oxy-4,1-phenyleneisopropylidene))trisphenol stands out due to its multiple phenolic groups and triazine core, which provide a unique combination of reactivity and stability. This makes it particularly useful in applications requiring robust and versatile chemical properties.
Propiedades
Número CAS |
85896-30-6 |
|---|---|
Fórmula molecular |
C48H45N3O6 |
Peso molecular |
759.9 g/mol |
Nombre IUPAC |
4-[2-[4-[[4,6-bis[4-[2-(4-hydroxyphenyl)propan-2-yl]phenoxy]-1,3,5-triazin-2-yl]oxy]phenyl]propan-2-yl]phenol |
InChI |
InChI=1S/C48H45N3O6/c1-46(2,31-7-19-37(52)20-8-31)34-13-25-40(26-14-34)55-43-49-44(56-41-27-15-35(16-28-41)47(3,4)32-9-21-38(53)22-10-32)51-45(50-43)57-42-29-17-36(18-30-42)48(5,6)33-11-23-39(54)24-12-33/h7-30,52-54H,1-6H3 |
Clave InChI |
OURVIAHGSIYRHG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OC3=NC(=NC(=N3)OC4=CC=C(C=C4)C(C)(C)C5=CC=C(C=C5)O)OC6=CC=C(C=C6)C(C)(C)C7=CC=C(C=C7)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


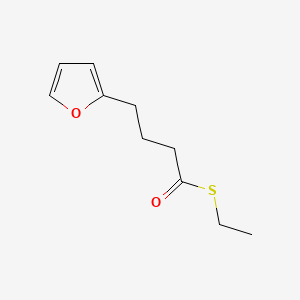

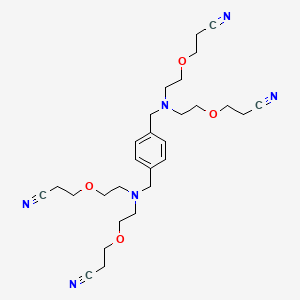
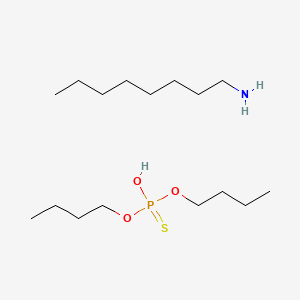
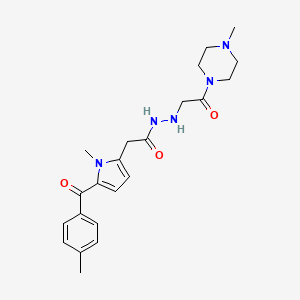
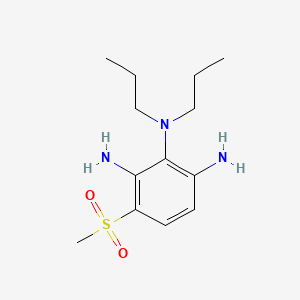
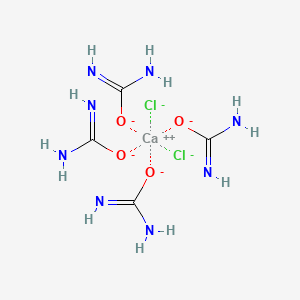
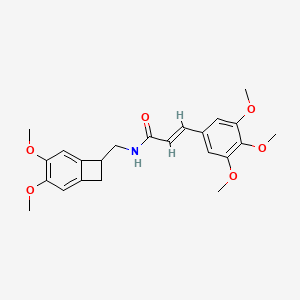
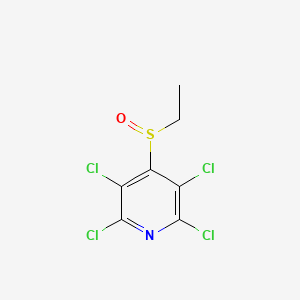
![N,N-dimethyl-2-[1-(4-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;dihydrochloride](/img/structure/B12696598.png)
